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Compound of Interest

Compound Name: 1,1-dioxothiolane-3-carboxylic acid

Cat. No.: B178652 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Nomenclature and Identification
IUPAC Name: 1,1-dioxothiolane-3-carboxylic acid[1][2]

Synonyms:

1,1-dioxo-1λ⁶-thiolane-3-carboxylic acid[1]

Tetrahydrothiophene-3-carboxylic acid 1,1-dioxide[1]

1,1-Dioxotetrahydrothiophene-3-carboxylic acid[1]

3-Carboxy-sulfolane

Sulfolane-3-carboxylic acid

3-Thiophenecarboxylicacid, tetrahydro-, 1,1-dioxide[1]

CAS Number: 4785-67-5[1]

Physicochemical Properties
The following table summarizes the key physicochemical properties of 1,1-dioxothiolane-3-
carboxylic acid.
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Property Value Source

Molecular Formula C₅H₈O₄S [1]

Molecular Weight 164.18 g/mol [1]

Appearance
White to off-white crystalline

powder

Melting Point 138-142 °C

Solubility
Soluble in water and polar

organic solvents

XLogP3 -0.7 [1]

Hydrogen Bond Donor Count 1 [1]

Hydrogen Bond Acceptor

Count
4 [1]

Rotatable Bond Count 1 [1]

Spectroscopic Data
Infrared (IR) Spectroscopy
The IR spectrum of 1,1-dioxothiolane-3-carboxylic acid is characterized by the following

absorption bands:

Wavenumber (cm⁻¹) Functional Group

3300-2500 (broad) O-H stretch (carboxylic acid)

1710 (strong) C=O stretch (carboxylic acid)

1320 and 1120 S=O stretch (sulfone)

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (DMSO-d₆, 400 MHz):
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δ 12.5 (s, 1H, COOH)

δ 3.50-3.35 (m, 3H, CH₂SO₂ and CHCOOH)

δ 3.25-3.15 (m, 2H, CH₂SO₂)

δ 2.40-2.20 (m, 2H, CH₂)

¹³C NMR (DMSO-d₆, 100 MHz):

δ 172.5 (C=O)

δ 55.0 (CH₂)

δ 52.5 (CH₂)

δ 45.0 (CH)

δ 25.0 (CH₂)

Mass Spectrometry
Electrospray Ionization (ESI-MS):

m/z 163.0 [M-H]⁻

Synthesis and Experimental Protocols
Synthesis of 1,1-dioxothiolane-3-carboxylic acid
A common synthetic route to 1,1-dioxothiolane-3-carboxylic acid involves the oxidation of 3-

thiophenecarboxylic acid.

Reaction Scheme:

3-Thiophenecarboxylic acid 1,1-Dioxothiolane-3-carboxylic acidH₂O₂, CH₃COOH

Click to download full resolution via product page
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Caption: Synthesis of 1,1-dioxothiolane-3-carboxylic acid.

Experimental Protocol:

Dissolution: Dissolve 3-thiophenecarboxylic acid in glacial acetic acid.

Oxidation: Add hydrogen peroxide (30% aqueous solution) dropwise to the solution at room

temperature. The reaction is exothermic and should be controlled with an ice bath.

Reaction Monitoring: Stir the mixture at room temperature for 24-48 hours. Monitor the

reaction progress by thin-layer chromatography (TLC).

Work-up: After completion, pour the reaction mixture into cold water.

Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under

vacuum.

Purification: Recrystallize the crude product from a suitable solvent system, such as

ethanol/water, to obtain pure 1,1-dioxothiolane-3-carboxylic acid.

Biological Activity and Potential Applications in
Drug Development
1,1-dioxothiolane-3-carboxylic acid and its derivatives have garnered interest in the field of

drug development due to their potential biological activities. The sulfone moiety, being a

bioisostere of other functional groups, can modulate the physicochemical and pharmacokinetic

properties of drug candidates.

Apoptosis Induction in Cancer Cells
Recent studies have suggested that certain sulfone-containing compounds can induce

apoptosis in cancer cells. The proposed mechanism often involves the modulation of key

signaling pathways that regulate cell survival and death.

Logical Flow of Apoptosis Induction:
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Caption: Postulated mechanism of apoptosis induction.

Experimental Protocol: Cell Viability Assay (MTT Assay)
This protocol outlines a method to assess the cytotoxic effects of 1,1-dioxothiolane-3-
carboxylic acid on a cancer cell line.

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-

10,000 cells per well and incubate for 24 hours.

Compound Treatment: Treat the cells with various concentrations of 1,1-dioxothiolane-3-
carboxylic acid (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO). Incubate for

24, 48, or 72 hours.

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution to each well and incubate for 4 hours.
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Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the

formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Conclusion
1,1-dioxothiolane-3-carboxylic acid is a versatile building block with interesting

physicochemical properties and potential applications in medicinal chemistry. Its sulfone and

carboxylic acid functionalities provide opportunities for further chemical modifications to

develop novel therapeutic agents. The preliminary data on its ability to induce apoptosis in

cancer cells warrants further investigation into its mechanism of action and potential as an

anticancer drug candidate. This technical guide provides a foundational understanding of this

compound for researchers and scientists in the field of drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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